(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)-(4-methoxyphenyl)-methanone
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Overview
Description
RCS-4 N-(4-hydroxypentyl) metabolite-d5 is a deuterated form of the metabolite of RCS-4, a synthetic cannabinoid. This compound contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is primarily used as an internal standard for the quantification of RCS-4 N-(4-hydroxypentyl) metabolite by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCS-4 N-(4-hydroxypentyl) metabolite-d5 involves the incorporation of deuterium atoms into the structure of the parent compoundThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of RCS-4 N-(4-hydroxypentyl) metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in crystalline form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
RCS-4 N-(4-hydroxypentyl) metabolite-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce hydrocarbons .
Scientific Research Applications
RCS-4 N-(4-hydroxypentyl) metabolite-d5 is widely used in scientific research, particularly in the following areas:
Chemistry: As an internal standard in analytical chemistry for the quantification of RCS-4 metabolites.
Biology: In studies involving the metabolism and pharmacokinetics of synthetic cannabinoids.
Medicine: In forensic toxicology to detect and quantify synthetic cannabinoid metabolites in biological samples.
Industry: In the development and quality control of analytical methods for synthetic cannabinoids.
Mechanism of Action
The mechanism of action of RCS-4 N-(4-hydroxypentyl) metabolite-d5 involves its use as an internal standard in analytical methods. It does not exert biological effects on its own but serves as a reference compound to ensure accurate quantification of RCS-4 metabolites. The molecular targets and pathways involved are related to its role in analytical chemistry rather than biological activity .
Comparison with Similar Compounds
Similar Compounds
RCS-4 N-(5-hydroxypentyl) metabolite-d5: Another deuterated metabolite of RCS-4 with deuterium atoms at different positions.
JWH 081 N-(5-hydroxypentyl) metabolite-d5: A deuterated metabolite of a different synthetic cannabinoid, JWH 081.
Uniqueness
RCS-4 N-(4-hydroxypentyl) metabolite-d5 is unique due to its specific isotopic labeling, which makes it an ideal internal standard for the quantification of RCS-4 metabolites. Its structural similarity to the parent compound ensures accurate and reliable analytical results .
Properties
Molecular Formula |
C21H23NO3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3/i3D,4D,7D,8D,14D |
InChI Key |
OAAZEFGKZWEFTG-FPWZZEODSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C=C3)OC)[2H])[2H] |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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